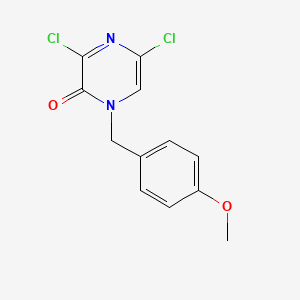
1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one
Übersicht
Beschreibung
The compound "1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The methoxybenzyl group attached to the pyrazine ring suggests potential for interaction with biological systems, as evidenced by the research on similar compounds that exhibit antimicrobial and antioxidant activities .
Synthesis Analysis
The synthesis of related pyrazine derivatives often involves multi-step reactions starting from various substituted benzamides or diketoesters. For instance, substituted pyrazole derivatives were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, which was then treated with hydrazine derivatives to yield the final products . Another study reported the one-pot synthesis of highly substituted 1H-pyrazole-5-carboxylates from 4-aryl-2,4-diketoesters and arylhydrazine hydrochlorides . These methods highlight the versatility of pyrazine derivatives in chemical synthesis and their potential for generating a wide array of biologically active compounds.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which can be further substituted with various functional groups. The structure of these compounds is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . In some cases, the geometrical configuration of the compounds is confirmed by single crystal X-ray crystallography .
Chemical Reactions Analysis
Pyrazine derivatives can undergo a variety of chemical reactions. For example, the interaction of methanolic potassium hydroxide with certain tetrazine derivatives can lead to the formation of pyrazolin-5-one compounds through a rearrangement mechanism involving hydride transfer . The reactivity of the pyrazine ring allows for the synthesis of compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical properties of pyrazine derivatives, such as their appearance and yield, can vary depending on the specific substituents and reaction conditions. For instance, one study reported the synthesis of a pyrazoline derivative as a pale yellow powder with an 84% yield . The chemical properties, including biological activity, are often evaluated through various assays. Pyrazine derivatives have been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains . Additionally, some compounds exhibit significant antioxidant activity, which is assessed using methods like the DPPH assay .
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Molecular Arrangement
The compounds related to 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one show interesting structural properties. For instance, derivatives like 2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene demonstrate centrosymmetric and S-shaped structures, with benzene ring substituents almost perpendicular to the plane of the central pyrazine ring. The molecules exhibit a herringbone arrangement in crystal structures, indicative of potential applications in materials science and crystallography (Gasser & Stoeckli-Evans, 2004).
Anticancer Activity
Compounds synthesized from 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one derivatives have been evaluated for their anticancer properties. For example, certain 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have demonstrated significant anticancer activity against a panel of cell lines derived from various cancer types (Bekircan et al., 2008).
Nucleoside Analogue Synthesis
This compound serves as an intermediate in the synthesis of nucleoside analogues. A process involving Sonogashira coupling reaction, followed by silver-catalyzed cyclization and subsequent reactions, leads to the formation of a library of nucleoside analogues, highlighting its utility in drug development and synthetic chemistry (Ermolat’ev et al., 2007).
Cytotoxicity Studies
Derivatives like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their related compounds have been synthesized and tested for in vitro cytotoxic activity against specific cell lines, suggesting potential therapeutic applications (Hassan et al., 2014).
Versatile Synthesis of Pyrazine Derivatives
The compound is crucial for synthesizing asymmetrically substituted pyrazines. It enables the orthogonal introduction of substituents, showcasing its versatility in organic synthesis and the potential for creating various biologically active molecules (Mehta et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-18-9-4-2-8(3-5-9)6-16-7-10(13)15-11(14)12(16)17/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKUSSSGPZHYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573356 | |
| Record name | 3,5-Dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one | |
CAS RN |
393860-82-7 | |
| Record name | 3,5-Dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


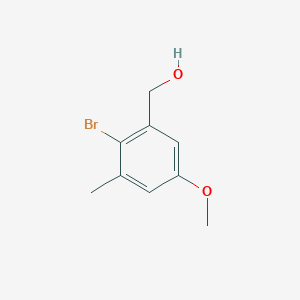
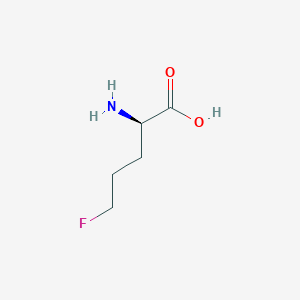
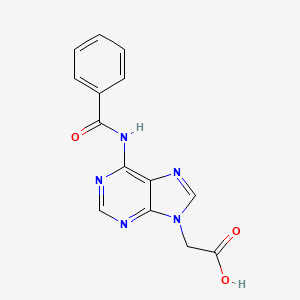



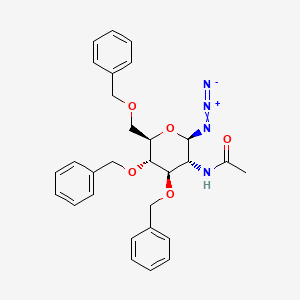
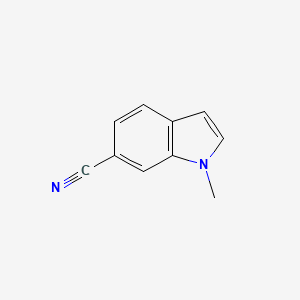
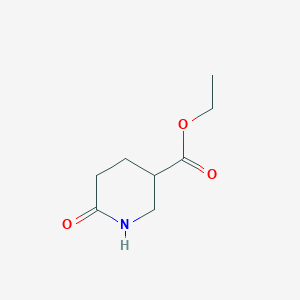



![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)